molecular formula C8H9FN2OS B2837924 (3-Fluoro-2-methoxyphenyl)thiourea CAS No. 1379334-79-8

(3-Fluoro-2-methoxyphenyl)thiourea

Cat. No. B2837924
CAS RN: 1379334-79-8
M. Wt: 200.23
InChI Key: QVLMARHBOOFWIO-UHFFFAOYSA-N
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Description

(3-Fluoro-2-methoxyphenyl)thiourea is a chemical compound with the CAS Number: 1379334-79-8 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 1-(3-fluoro-2-methoxyphenyl)thiourea .


Molecular Structure Analysis

The InChI code for (3-Fluoro-2-methoxyphenyl)thiourea is 1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

(3-Fluoro-2-methoxyphenyl)thiourea is a powder that is stored at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-Fluoro-2-methoxyphenyl)thiourea, focusing on six unique fields:

Antimicrobial Activity

(3-Fluoro-2-methoxyphenyl)thiourea has shown promising antimicrobial properties. Research indicates that fluorinated compounds, including this thiourea derivative, can effectively inhibit the growth of various bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents .

Anticancer Research

Fluorinated thiourea derivatives are being explored for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them valuable in the development of new cancer therapies .

Organocatalysis

Thiourea-based compounds, including (3-Fluoro-2-methoxyphenyl)thiourea, are widely used as organocatalysts in organic synthesis. These compounds facilitate various chemical reactions through hydrogen bonding interactions, enhancing reaction rates and selectivity. This application is particularly significant in the synthesis of complex organic molecules .

Material Science

In material science, (3-Fluoro-2-methoxyphenyl)thiourea is utilized in the development of novel materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and resistance to degradation, making it useful in various industrial applications .

Pharmaceutical Development

The unique chemical properties of (3-Fluoro-2-methoxyphenyl)thiourea make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to introduce fluorine atoms into organic molecules can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .

Agrochemical Research

In agrochemical research, (3-Fluoro-2-methoxyphenyl)thiourea is explored for its potential as a pesticide or herbicide. Fluorinated compounds are known for their effectiveness in protecting crops from pests and diseases, and this thiourea derivative could contribute to the development of more efficient and environmentally friendly agrochemicals .

Safety and Hazards

The safety information for (3-Fluoro-2-methoxyphenyl)thiourea indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for (3-Fluoro-2-methoxyphenyl)thiourea are not mentioned in the available resources, research into thiourea derivatives is ongoing due to their wide range of biological activities . They are being explored as potential drug candidates, and efforts are being made to improve their selectivity, purity, product yield, and pharmacokinetic activity .

properties

IUPAC Name

(3-fluoro-2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLMARHBOOFWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379334-79-8
Record name (3-fluoro-2-methoxyphenyl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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